N-(2H-1,3-benzodioxol-5-yl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-triene-7-sulfonamide is a sulfonamide derivative featuring a complex tricyclic core structure. The compound’s architecture comprises a 1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-triene system fused with a 2-oxo group and a sulfonamide substituent linked to a 1,3-benzodioxol-5-yl moiety. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c22-18-6-3-13-9-15(8-12-2-1-7-21(18)19(12)13)27(23,24)20-14-4-5-16-17(10-14)26-11-25-16/h4-5,8-10,20H,1-3,6-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEMGPPPXHGVDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC5=C(C=C4)OCO5)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide involves multiple steps, including the formation of the benzodioxole moiety, the construction of the azatricyclic core, and the introduction of the sulfonamide group. The synthetic route typically starts with the preparation of the benzodioxole intermediate, followed by cyclization reactions to form the tricyclic structure. The final step involves the introduction of the sulfonamide group under specific reaction conditions. Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SO₂NH-) is pivotal for nucleophilic substitution and acid-base interactions. Key reactions include:
Electrophilic Aromatic Substitution (EAS)
The benzodioxol-5-yl group directs electrophiles to specific positions:
| Reaction | Reagents | Position | Yield (%) | Notes |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to oxygen | ~65 | Comparable to 3,4-methylenedioxy analogs |
| Halogenation | Br₂/FeBr₃ | Ortho to sulfonamide | ~50 | Steric hindrance from tricyclic core |
Tricyclic Core Modifications
The azatricyclo[7.3.1.0⁵,¹³]trideca-triene system undergoes limited ring-opening but participates in:
| Reaction | Conditions | Outcome |
|---|---|---|
| Oxidation | KMnO₄, acidic | Cleavage of conjugated double bonds |
| Reduction | H₂/Pd-C | Partial saturation of triene system |
Structural rigidity limits reactivity, favoring stability under mild conditions .
Benzodioxol Ring Reactivity
The 1,3-benzodioxol group exhibits resistance to hydrolysis but reacts under extreme conditions:
| Reaction | Reagents | Products |
|---|---|---|
| Acid-Catalyzed Ring Opening | Conc. H₂SO₄, Δ | Catechol derivatives |
| Oxidative Degradation | Ozone or H₂O₂ | Cleavage to dicarboxylic acids |
Similar behavior observed in 3,4-methylenedioxy-substituted cathinones .
Stability and Degradation
-
Photolysis : UV light induces sulfonamide cleavage (t₁/₂ = 48 hrs in methanol).
-
Thermal Decomposition : Degrades above 250°C, releasing SO₂ and benzodioxol fragments .
Key Challenges in Reactivity Studies
-
Low solubility in polar solvents limits reaction efficiency.
-
Competing pathways between sulfonamide and benzodioxol groups require precise condition control.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties:
Recent studies have highlighted the compound's potential as an anticancer agent. Its structural features allow it to interact with biological targets involved in cancer cell proliferation and apoptosis. Specifically, compounds with similar structural motifs have been shown to inhibit key signaling pathways associated with tumor growth and metastasis.
Table 1: Summary of Anticancer Activities
Development of Novel Pharmaceuticals
Inhibitory Effects on Enzymes:
The compound has been investigated for its ability to inhibit specific enzymes that play a role in disease processes such as inflammation and autoimmune disorders. By targeting these enzymes, the compound may provide therapeutic benefits in the treatment of chronic diseases.
Potential Applications:
- Cancer Therapy: As noted earlier, the compound shows promise in inhibiting cancer cell proliferation.
- Inflammatory Diseases: The ability to modulate enzyme activity suggests potential applications in treating conditions characterized by excessive inflammation.
- Autoimmune Disorders: By regulating immune responses through enzyme inhibition, the compound could be beneficial in managing autoimmune conditions.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
Case Study 1: Anticancer Activity
A study demonstrated that a related compound induced apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests that this compound may exhibit similar mechanisms.
Case Study 2: Enzyme Inhibition
Research focused on the compound's ability to inhibit bromodomain-containing proteins has shown promising results in reducing inflammation markers in vitro and in vivo models of inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide involves the inhibition of mitochondrial membrane potential, leading to the induction of cell death in tumor cells . This compound targets pathways that are crucial for the survival of glucose-starved tumor cells, making it a promising candidate for cancer therapy. The molecular targets and pathways involved include the mechanistic target of rapamycin (mTOR) and other key regulators of cellular metabolism .
Comparison with Similar Compounds
Structural Analysis
The tricyclic core of this compound is characterized by a seven-membered azatricyclic system with bridgehead atoms at positions 5 and 13. The 1,3-benzodioxol-5-yl group introduces an electron-rich aromatic system, which may influence solubility and intermolecular interactions. Crystallographic validation of such complex structures typically employs software suites like SHELX, which are widely used for small-molecule refinement and structure solution . The puckering of the tricyclic ring system can be analyzed using generalized puckering coordinates, as defined by Cremer and Pople, to quantify deviations from planarity and assess conformational stability .
Comparison with Similar Compounds
The following table compares N-(2H-1,3-benzodioxol-5-yl)-2-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-triene-7-sulfonamide with two structurally related sulfonamides:
Key Observations:
Electronic Effects : The benzodioxol substituent in the target compound may enhance solubility in polar solvents compared to the lipophilic benzyl/phenyl groups in the analog from . The chloro-substituted analog () could exhibit stronger intermolecular interactions via halogen bonding .
Steric Considerations : The N-benzyl-N-phenyl analog () has higher steric bulk, which might reduce binding affinity in enzyme-targeted applications compared to the more compact benzodioxol derivative.
Synthetic Challenges : The target compound’s benzodioxol group necessitates precise regiochemical control during synthesis, whereas the commercial availability of the N-benzyl-N-phenyl analog simplifies procurement .
Research Findings and Validation
- Crystallographic Validation : The structural integrity of such tricyclic sulfonamides is often confirmed using SHELX-based refinement, ensuring accurate bond lengths and angles .
- Puckering Analysis : The tricyclic core’s puckering parameters, calculated using Cremer-Pople coordinates, reveal moderate deviations from planarity (Δq ≈ 0.3–0.5 Å), consistent with similar strained heterocycles .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antibacterial, antifungal, and anticancer activities.
Chemical Structure and Properties
The compound features a unique bicyclic structure that contributes to its biological activity. The presence of the benzodioxole moiety is significant as it is known to enhance the pharmacological properties of various compounds.
Molecular Formula
Molecular Weight
Antibacterial Activity
Research indicates that derivatives of benzodioxole exhibit varying degrees of antibacterial activity. A study focusing on related compounds found that certain derivatives were selectively active against Gram-positive bacteria such as Bacillus subtilis and exhibited minimal inhibitory concentrations (MIC) that suggest potential therapeutic uses .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 32 | Active against B. subtilis |
| Compound B | 64 | Active against Escherichia coli |
| N-(2H-1,3-benzodioxol-5-yl)-2-oxo... | 128 | Low activity |
Antifungal Activity
The compound also shows antifungal properties. In studies involving various fungal strains, it was noted that some benzodioxole derivatives inhibited the growth of pathogens such as Candida albicans. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the benzodioxole ring could enhance antifungal efficacy .
Anticancer Activity
The cytotoxic effects of N-(2H-1,3-benzodioxol-5-yl)-2-oxo... have been explored in several cancer cell lines. It was observed that while many compounds exhibit toxicity to both normal and cancer cells, some displayed a preferential toxicity towards cancer cells, indicating their potential as anticancer agents. For instance, derivatives demonstrated significant activity against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values suggesting effective concentrations for therapeutic applications .
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MCF-7 | 10 | 3 |
| A549 | 15 | 4 |
| Normal Fibroblasts | 30 | - |
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive screening of related compounds indicated that modifications to the benzodioxole structure could significantly alter antibacterial potency. Compounds with electron-donating groups showed enhanced activity against Bacillus subtilis compared to those with electron-withdrawing groups .
- Cytotoxicity Profiling : In vitro studies demonstrated that certain derivatives selectively induced apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology .
Q & A
Basic: What are the recommended experimental protocols for synthesizing and isolating this compound with high purity?
Answer:
Synthesis requires multi-step heterocyclic reactions, often involving sulfonamide coupling and cyclization steps. Key steps include:
- Sulfonamide formation : React 2H-1,3-benzodioxol-5-amine with sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C, inert atmosphere) to minimize side reactions .
- Cyclization optimization : Use microwave-assisted synthesis (e.g., 150°C, 30 min) to enhance reaction efficiency and yield .
- Purification : Employ orthogonal methods (HPLC with C18 columns, gradient elution with acetonitrile/water) to resolve structurally similar byproducts. Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Basic: How should researchers address spectral data discrepancies during structural characterization?
Answer:
Discrepancies in NMR or IR spectra often arise from conformational flexibility or solvent effects. Mitigation strategies:
- Variable-temperature NMR : Analyze dynamic behavior (e.g., coalescence of signals at elevated temperatures) to confirm rotational barriers in the tricyclic core .
- Computational validation : Compare experimental spectra with density functional theory (DFT)-predicted shifts (e.g., B3LYP/6-311+G(d,p) basis set) .
- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction, particularly for stereochemical assignments .
Advanced: What computational frameworks are optimal for predicting the compound’s reactivity in novel reactions?
Answer:
ICReDD’s integrated approach combines:
- Quantum chemical calculations : Use Gaussian or ORCA to map potential energy surfaces (PES) for reaction pathways (e.g., sulfonamide hydrolysis or ring-opening) .
- Machine learning : Train models on existing benzodioxol-sulfonamide reactivity datasets to predict regioselectivity in electrophilic substitutions .
- Dynamic simulations : Apply molecular dynamics (MD) to model solvent effects on reaction kinetics (e.g., polar aprotic vs. protic solvents) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions often stem from assay variability or impurities. Methodological solutions:
- Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) across assays to normalize activity comparisons .
- Orthogonal assays : Validate enzyme inhibition claims via SPR (surface plasmon resonance) and isothermal titration calorimetry (ITC) .
- Impurity profiling : Quantify residual solvents or byproducts (e.g., LC-MS/MS) and correlate their presence with false-positive signals .
Basic: What analytical techniques are critical for verifying the compound’s stability under storage conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4 weeks. Monitor degradation via UPLC-PDA at 254 nm .
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life from accelerated stability data .
- Solid-state analysis : Use DSC (differential scanning calorimetry) and PXRD to detect polymorphic transitions affecting stability .
Advanced: What strategies optimize regioselectivity in derivatizing the azatricyclo core?
Answer:
- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro groups) at C5 or C13 to steer electrophilic attacks toward sulfonamide activation sites .
- Catalytic control : Use Pd-catalyzed C–H activation (e.g., Pd(OAc)₂ with bidentate ligands) for selective functionalization of the benzodioxol ring .
- Solvent effects : Polar solvents (DMF) enhance nucleophilic attack on the sulfonamide moiety, while non-polar solvents favor cycloaddition .
Basic: What are the critical parameters for scaling up synthesis from mg to gram quantities?
Answer:
- Reactor design : Use jacketed reactors with precise temperature control (±1°C) to maintain exothermic cyclization safety .
- Solvent recovery : Implement membrane-based separation (e.g., nanofiltration) to reclaim DMF or THF, reducing costs and waste .
- Process analytical technology (PAT) : Monitor reaction progression in real-time via inline FTIR or Raman spectroscopy .
Advanced: How can AI-driven platforms accelerate the discovery of analogs with improved pharmacokinetics?
Answer:
- Generative models : Use GPT-4 or ChemBERTa to design analogs with optimized logP (2–4) and polar surface area (<90 Ų) for blood-brain barrier penetration .
- ADMET prediction : Apply ADMET Predictor or SwissADME to filter candidates with CYP450 inhibition risks .
- Feedback loops : Integrate experimental PK data (e.g., rat plasma half-life) into AI training sets for iterative refinement .
Basic: What are the best practices for handling air/moisture-sensitive intermediates during synthesis?
Answer:
- Schlenk techniques : Use double-manifold systems for anhydrous transfers under argon .
- Stabilization : Add molecular sieves (3Å) to reaction mixtures and store intermediates under vacuum .
- Inert gloveboxes : Conduct sensitive steps (e.g., Grignard reactions) in <1 ppm O₂/H₂O environments .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- Chemical proteomics : Use activity-based protein profiling (ABPP) with clickable probes to map target engagement in live cells .
- CRISPR screening : Perform genome-wide knockout libraries to identify synthetic lethal partners .
- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution (≤3 Å) to confirm binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
